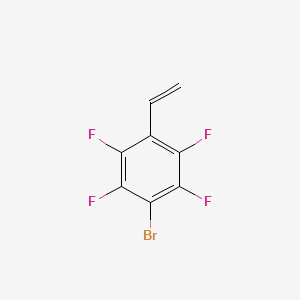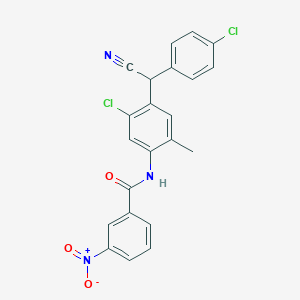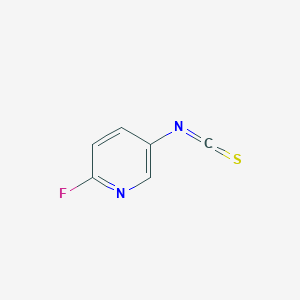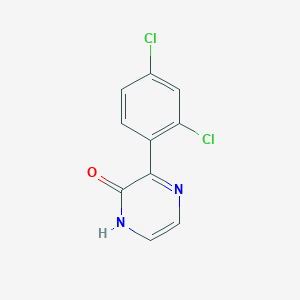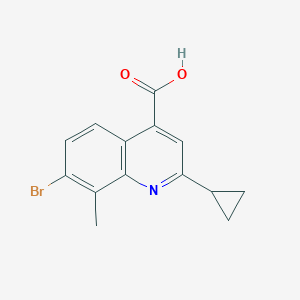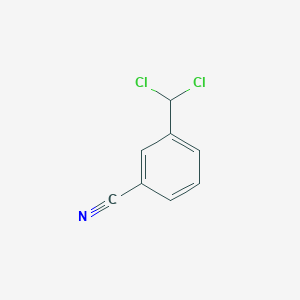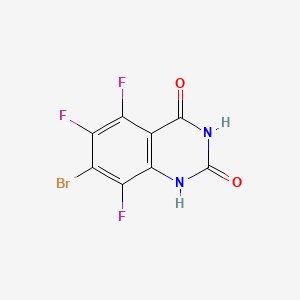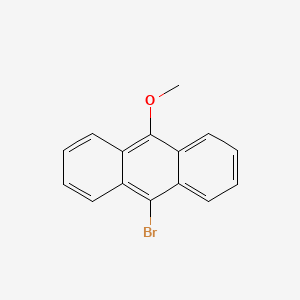
9-Bromo-10-methoxyanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-10-methoxyanthracene is an organic compound with the molecular formula C15H11BrO. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 9th position and a methoxy group at the 10th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
9-Bromo-10-methoxyanthracene can be synthesized through several methods. One common approach involves the bromination of 10-methoxyanthracene. The reaction typically uses bromine (Br2) in a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the 9th position .
Another method involves the use of 9,10-dibromoanthracene as a starting material. This compound can be treated with a methoxy reagent, such as sodium methoxide (NaOCH3), to introduce the methoxy group at the 10th position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and methoxylation reactions are carefully monitored to avoid over-bromination or unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
9-Bromo-10-methoxyanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted anthracene derivatives can be formed.
Oxidation Products: Oxidation of the methoxy group can lead to the formation of anthraquinones or other oxidized anthracene derivatives.
Aplicaciones Científicas De Investigación
9-Bromo-10-methoxyanthracene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Bromo-10-methoxyanthracene primarily involves its ability to undergo substitution and oxidation reactionsThe methoxy group at the 10th position can participate in oxidation reactions, leading to the formation of quinones and other oxidized products .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dibromoanthracene: This compound features bromine atoms at both the 9th and 10th positions and is used as a precursor for the synthesis of various anthracene derivatives.
9-Methoxyanthracene: This compound has a methoxy group at the 9th position and is used in studies related to photophysical properties and organic synthesis.
Uniqueness
9-Bromo-10-methoxyanthracene is unique due to the presence of both a bromine atom and a methoxy group on the anthracene core. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C15H11BrO |
|---|---|
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
9-bromo-10-methoxyanthracene |
InChI |
InChI=1S/C15H11BrO/c1-17-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15/h2-9H,1H3 |
Clave InChI |
QDRYRXAGCHMKJM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CC=CC2=C(C3=CC=CC=C31)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13702737.png)
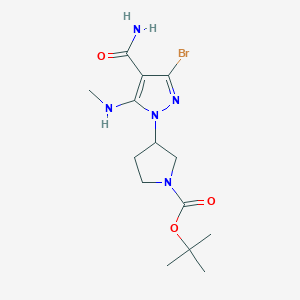
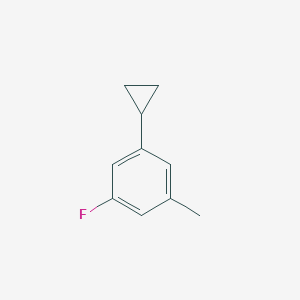
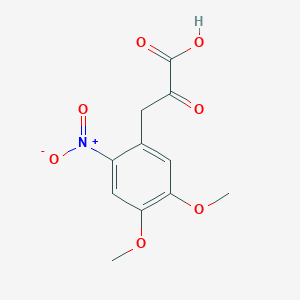
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)
![6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)

